Fmoc-l-dap(palm)-oh
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Overview
Description
Fmoc-l-dap(palm)-oh: is a modified amino acid derivative that incorporates the 9-fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis. This compound is particularly notable for its self-assembly properties, which are driven by the hydrophobicity and aromaticity of the Fmoc moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-l-dap(palm)-oh typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain . The process begins with the attachment of the first amino acid to a solid resin, followed by the deprotection of the Fmoc group using a base such as piperidine. Subsequent amino acids are then added through coupling reactions facilitated by reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-throughput techniques and optimized reaction conditions allows for the efficient production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: Fmoc-l-dap(palm)-oh undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: This reaction is less common but can be used to alter the oxidation state of the compound.
Substitution: This is a common reaction where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like alkyl or acyl chains .
Scientific Research Applications
Chemistry: Fmoc-l-dap(palm)-oh is used in the synthesis of complex peptides and proteins. Its self-assembly properties make it a valuable tool for creating nanostructures and studying molecular interactions .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. Its ability to form stable structures makes it useful in various assays and experimental setups .
Medicine: These hydrogels can encapsulate drugs and release them in a controlled manner .
Industry: In industrial applications, this compound is used in the development of new materials, including biodegradable polymers and nanocomposites. Its unique properties make it suitable for a wide range of applications .
Mechanism of Action
The mechanism of action of Fmoc-l-dap(palm)-oh is primarily based on its ability to self-assemble into nanostructures. This self-assembly is driven by hydrophobic interactions between the Fmoc groups and other aromatic moieties, as well as hydrogen bonding and π-π stacking interactions . These interactions result in the formation of stable, ordered structures that can interact with biological molecules and cellular components .
Comparison with Similar Compounds
Fmoc-l-dab(palm)-oh: Similar in structure but with a different side chain.
Fmoc-l-orn(palm)-oh: Another similar compound with variations in the side chain.
Uniqueness: Fmoc-l-dap(palm)-oh is unique due to its specific side chain modifications, which confer distinct self-assembly properties and interaction capabilities. These unique features make it particularly suitable for applications in drug delivery and materials science .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(hexadecanoylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(37)35-24-31(33(38)39)36-34(40)41-25-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h15-22,30-31H,2-14,23-25H2,1H3,(H,35,37)(H,36,40)(H,38,39)/t31-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGQVCOHKYKWAW-HKBQPEDESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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